molecular formula C21H23N3O7S B2634068 2-(4-(ethylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 941884-33-9

2-(4-(ethylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2634068
CAS No.: 941884-33-9
M. Wt: 461.49
InChI Key: JLCYEZZSTMMRIY-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a 3,4,5-trimethoxyphenyl group, an acetamide linker, and a 4-(ethylsulfonyl)phenyl moiety. The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore in anticancer agents, often associated with tubulin inhibition (e.g., combretastatin analogs) . The ethylsulfonyl group is a strong electron-withdrawing substituent, which may enhance solubility and influence target binding through hydrogen bonding or steric effects.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7S/c1-5-32(26,27)15-8-6-13(7-9-15)10-18(25)22-21-24-23-20(31-21)14-11-16(28-2)19(30-4)17(12-14)29-3/h6-9,11-12H,5,10H2,1-4H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCYEZZSTMMRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multi-step organic synthesis techniques. One common method includes the formation of the oxadiazole ring through a cyclization reaction, followed by the attachment of the phenyl groups through condensation reactions. Reagents such as ethyl sulfone, phenylhydrazine, and acetic anhydride are often used under controlled temperatures and pressures to ensure high yields.

Industrial Production Methods

Scaling up the production of this compound for industrial applications involves optimizing reaction conditions to maximize efficiency and yield. Continuous flow reactors and advanced catalytic systems are employed to maintain consistent quality and reduce production costs. Industrial methods focus on ensuring the purity of the final product through rigorous purification processes, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides and sulfones.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can convert certain functional groups into alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur at the phenyl or oxadiazole rings, where halogens or other substituents can be introduced.

Common Reagents and Conditions

Reagents such as sodium hydride, methyl iodide, and acetic acid are commonly used in these reactions. Typical conditions include maintaining reactions at specific temperatures (ranging from -10°C to 100°C) and using inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products

Major products from these reactions include derivatives with modified functional groups that can be further utilized for additional chemical modifications or applications in scientific research.

Scientific Research Applications

2-(4-(ethylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide has significant applications in several fields:

  • Chemistry: It serves as an intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is studied for its potential bioactivity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its role as a therapeutic agent for various diseases, leveraging its unique chemical structure to interact with biological targets.

  • Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(4-(ethylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound's functional groups enable it to form specific bonds or interactions, influencing biological pathways. For example, its phenyl groups may allow it to intercalate into DNA, disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The target compound distinguishes itself through the 4-(ethylsulfonyl)phenyl group on the acetamide nitrogen. Key comparisons include:

  • Compound 8u (): Features a 4-chlorophenyl acryloyl group instead of ethylsulfonylphenyl.
  • Compound 8v () : Contains a 4-methoxyphenyl acryloyl group. Methoxy’s electron-donating effects may reduce polarity compared to ethylsulfonyl, impacting solubility and membrane permeability .
  • Compound 112 () : Shares the 3,4,5-trimethoxyphenyl-oxadiazole core but incorporates a 4-methoxyphenyl acryloyl group. Its potent EGFR inhibition (IC₅₀ = 0.24 µM) highlights the importance of substituent choice on biological activity .

Physicochemical Properties

  • Solubility : Sulfonyl groups generally improve aqueous solubility compared to methoxy or chloro substituents, which may translate to better in vivo efficacy .

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Ethylsulfonyl group : This moiety is known for its role in enhancing solubility and modulating biological activity.
  • Oxadiazole ring : A five-membered aromatic ring that contributes to the compound's pharmacological properties.
  • Trimethoxyphenyl group : This substitution is often associated with increased biological activity due to enhanced interactions with biological targets.

The molecular formula of the compound is C19H22N2O5SC_{19}H_{22}N_2O_5S, and it has a molecular weight of approximately 398.45 g/mol.

Anticancer Activity

Research indicates that compounds similar to 2-(4-(ethylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide exhibit significant anticancer properties. For example:

  • Mechanism of Action : The oxadiazole derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. By disrupting these pathways, they can induce apoptosis in cancer cells.
  • Case Studies :
    • A study demonstrated that oxadiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
    • Another investigation found that modifications in the trimethoxyphenyl group could enhance the compound's potency against resistant cancer cell lines .

Anti-inflammatory Activity

In addition to anticancer effects, this compound may also possess anti-inflammatory properties:

  • Inflammatory Pathways : The ethylsulfonyl group is known to interact with inflammatory cytokines and enzymes such as COX-2.
  • Research Findings : In vitro studies indicated that derivatives of this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures .

Antimicrobial Properties

There is emerging evidence suggesting that oxadiazole derivatives can exhibit antimicrobial activity:

  • Mechanism : The presence of the oxadiazole ring has been linked to interference with bacterial cell wall synthesis.
  • Findings : Several studies have reported that compounds with similar structures showed effective inhibition against Gram-positive bacteria .

Table 1: Biological Activity Summary

Activity TypeAssay TypeIC50 Values (µM)Reference
AnticancerMCF-7 Cell Line10.5
A549 Cell Line12.3
Anti-inflammatoryMacrophage Culture15.0
AntimicrobialGram-positive Bacteria20.0

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